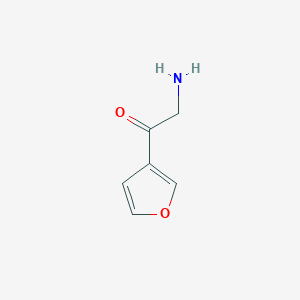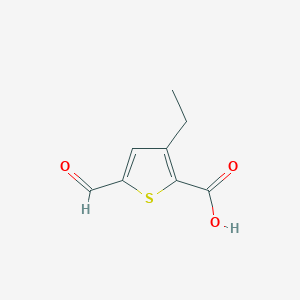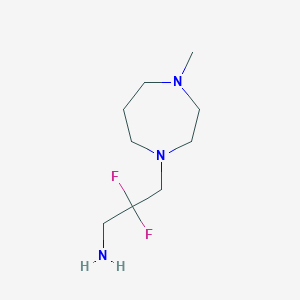![molecular formula C12H23N3 B13178869 9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13178869.png)
9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane is a complex organic compound that belongs to the class of bicyclic azabicyclo compounds. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group and a hydrazinyl group attached to a bicyclo[3.3.1]nonane framework. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cycloaddition reaction of a suitable azepine derivative with a cyclopropylmethyl halide under basic conditions. The resulting intermediate is then subjected to hydrazination using hydrazine hydrate to introduce the hydrazinyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of N-substituted hydrazines and amides.
Applications De Recherche Scientifique
9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropylmethyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Borabicyclo[3.3.1]nonane: An organoborane compound used as a hydroboration reagent in organic synthesis.
9-Azabicyclo[4.2.1]nonane: A structurally related compound with different functional groups and reactivity.
Uniqueness
9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[331]nonane is unique due to the presence of both cyclopropylmethyl and hydrazinyl groups, which impart distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C12H23N3 |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
[9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]hydrazine |
InChI |
InChI=1S/C12H23N3/c13-14-10-6-11-2-1-3-12(7-10)15(11)8-9-4-5-9/h9-12,14H,1-8,13H2 |
Clé InChI |
MNZPCILTQRSMMS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC(C1)N2CC3CC3)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13178799.png)

![5-(4-Methoxyphenyl)-[1,2,4]oxadiazol-3-ylamine hydrochloride](/img/structure/B13178814.png)

![5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid](/img/structure/B13178823.png)
![4,4,5,5-Tetramethyl-2-[3-methyl-4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13178829.png)
![1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13178837.png)

![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane](/img/structure/B13178841.png)

![6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13178852.png)

